(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid

Beschreibung

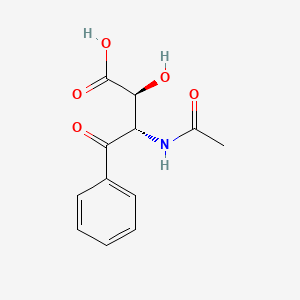

(2S,3S)-3-Acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is a chiral organic compound with the molecular formula C₁₂H₁₃NO₅ and a molar mass of 251.24 g/mol . Its CAS registry number is 87081-54-7, and it is characterized by the following structural features:

- Acetamido group at position 2.

- Hydroxyl group at position 2.

- Oxo (keto) group and phenyl ring at position 3.

The compound exhibits a predicted density of 1.352 g/cm³, boiling point of 614.8°C, and a pKa of 3.26, indicating moderate acidity . It is stored at room temperature, suggesting reasonable stability under ambient conditions.

Eigenschaften

IUPAC Name |

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVRHJSMHHKUKE-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid can be achieved through various synthetic routes. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high substrate concentration and product yield.

Another approach involves the use of diisopropyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. This compound is subjected to reflux in absolute 2-propanol with tetraisopropyl titanate as a catalyst . The reaction mixture is then concentrated and purified to obtain the desired product.

Industrial Production Methods

Industrial production of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid typically involves large-scale fermentation processes using engineered bacteria. These processes are optimized for high yield and purity, making them suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various oxidizing and reducing agents . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid exhibit antimicrobial activity. A study involving the synthesis of various analogs demonstrated that modifications to the acetamido and hydroxy groups can enhance their efficacy against specific bacterial strains. The structure-activity relationship (SAR) analysis revealed that certain substitutions significantly improved antimicrobial potency, making this compound a candidate for further development as an antibiotic agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages. The mechanism involves the modulation of signaling pathways associated with inflammation, suggesting potential applications in treating inflammatory diseases such as arthritis .

Organic Synthesis

Synthetic Intermediates

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for diverse reactions such as acylation and amidation, facilitating the construction of more complex structures .

Kinetic Studies

A kinetic study on the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium fluorochromate highlighted the role of this compound in organic reactions. The research provided insights into reaction mechanisms and rate constants under varying conditions, which are crucial for optimizing synthetic pathways .

Biochemical Research

Enzyme Substrates

The compound has been utilized as a substrate in enzyme-catalyzed reactions. For example, it has been shown to undergo enzymatic hydrolysis by certain amidohydrolases, providing insights into enzyme specificity and catalysis mechanisms. This application is particularly relevant in drug metabolism studies where understanding substrate-enzyme interactions is essential .

Analytical Chemistry

In analytical applications, (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is used as a standard reference material in chromatographic techniques. Its distinct chemical properties allow for accurate quantification in biological samples, aiding in pharmacokinetic studies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| 1 | Antimicrobial Activity | Derivatives showed enhanced activity against Gram-positive bacteria. |

| 2 | Anti-inflammatory Effects | Inhibition of cytokine production observed in macrophage cultures. |

| 3 | Organic Synthesis | Effective intermediate for synthesizing complex organic molecules. |

| 4 | Kinetic Studies | Detailed rate constants obtained for oxidation reactions under controlled conditions. |

| 5 | Enzyme Substrates | Demonstrated hydrolysis by specific amidohydrolases, indicating enzyme specificity. |

Wirkmechanismus

The mechanism of action of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups . Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.

Vergleich Mit ähnlichen Verbindungen

(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-Dihydroxy-4-Oxobutanoic Acid

Structural Differences :

- Replaces the phenyl and acetamido groups with a 4-chlorophenylamino substituent.

- Contains two hydroxyl groups (positions 2 and 3) instead of one.

Functional Implications :

Table 1: Physicochemical Comparison

2-[(Carboxymethyl)Sulfanyl]-4-Oxo-4-Arylbutanoic Acids

Key Data :

Structural Differences :

Functional Implications :

(2S)-2-Amino-4-(2-Amino-3-Hydroxyphenyl)-4-Oxobutanoic Acid

Structural Differences :

- Features an amino-hydroxyphenyl moiety instead of acetamido-phenyl.

- Lacks the hydroxyl group at position 2.

Functional Implications :

- Likely participates in metal chelation or enzyme cofactor interactions due to its aromatic amine and keto groups .

Research Findings and Implications

Stereochemical Influence

Functional Group Contributions

- Acetamido Group: Enhances stability and bioavailability compared to amino or sulfanyl groups in analogs .

- Phenyl Ring : Provides hydrophobic interactions, while the 4-chlorophenyl analog adds electronegativity for stronger binding in certain environments.

Biologische Aktivität

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid, also known as 2-hydroxy-4-oxo-4-phenylbutanoic acid, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The chemical structure of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid can be represented as follows:

This compound features an acetamido group and a hydroxyl group attached to a phenylbutanoic acid backbone, contributing to its biological properties.

Research indicates that (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Studies have suggested that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory properties.

- Cell Proliferation Modulation : Preliminary studies indicate that (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid can influence cell proliferation rates in certain cancer cell lines, suggesting a potential role in cancer therapy.

Antioxidant Activity

A study conducted by Yogananth et al. (2015) demonstrated that the oxidation of 4-oxo acids like (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid can be significantly influenced by solvent composition and pH levels. The results indicated that the compound's antioxidant capacity is enhanced in lower dielectric constant solvents .

Enzyme Inhibition

In vitro experiments have shown that (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition could lead to reduced prostaglandin synthesis and lower inflammation levels .

Cell Proliferation Studies

Research on various cancer cell lines has revealed that treatment with (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid results in decreased cell viability and proliferation. For instance, studies on MCF7 breast cancer cells showed that the compound induces apoptosis through the activation of caspase pathways .

Case Studies

- Study on Antioxidant Effects : A controlled study evaluated the antioxidant effects of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. Results indicated a significant reduction in oxidative markers compared to untreated controls.

- Cancer Cell Line Analysis : In a comparative analysis involving several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer), treatment with varying concentrations of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid resulted in dose-dependent cytotoxicity with IC50 values ranging from 20 µM to 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.